molecular formula C16H17N3O2 B2930284 (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(2-methylindolin-1-yl)methanone CAS No. 1448131-46-1

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(2-methylindolin-1-yl)methanone

Cat. No.: B2930284
CAS No.: 1448131-46-1
M. Wt: 283.331
InChI Key: WQOTVRCTBDMOKD-UHFFFAOYSA-N
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Description

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(2-methylindolin-1-yl)methanone is a chemical compound of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine scaffold, a privileged heterocyclic system frequently employed in the synthesis of bioactive molecules. This core structure is recognized as a key intermediate in the development of central nervous system (CNS) active compounds, supporting the creation of potent modulators of neurotransmitter receptors, which is valuable in research for potential anxiolytic and anticonvulsant agents . The dihydropyrazolooxazine scaffold is also featured in compounds investigated for antitumoral activity, with some derivatives functioning through the inhibition of tubulin polymerization, a recognized mechanism of action for anticancer agents . Furthermore, the integration of the 2-methylindoline moiety suggests potential research applications targeting G-protein-coupled receptors (GPCRs) and various enzymatic pathways. The molecule's amine functionality allows for straightforward derivatization, enabling rapid exploration of structure-activity relationships (SAR) in high-throughput drug discovery programs . This product is intended for research purposes only and is not designed for human therapeutic or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-11-9-12-5-2-3-6-14(12)19(11)16(20)13-10-15-18(17-13)7-4-8-21-15/h2-3,5-6,10-11H,4,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQOTVRCTBDMOKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=NN4CCCOC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(2-methylindolin-1-yl)methanone is a novel heterocyclic compound that has garnered attention due to its potential biological activities, particularly as a phosphodiesterase 4B (PDE4B) inhibitor. This article reviews the biological properties of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound's structure can be broken down as follows:

  • Core Structure : Pyrazolo[5,1-b][1,3]oxazine
  • Substituents : 2-methylindolin-1-yl and a methanone group

Research indicates that compounds with a pyrazolo[5,1-b][1,3]oxazine core exhibit significant pharmacological activities. Specifically, they have been shown to inhibit PDE4B, an enzyme involved in the degradation of cyclic adenosine monophosphate (cAMP), thereby increasing cAMP levels in cells. This mechanism is crucial for various cellular processes including inflammation and neuronal signaling.

Antioxidant Properties

A related compound, 2-methyl-5H-benzo[d]pyrazolo[5,1-b][1,3]oxazin-5-imine, demonstrated strong antioxidant activity by inhibiting oxidative stress and protecting neurons from ischemic injury. This suggests that similar derivatives may also exhibit neuroprotective effects through enhanced antioxidant mechanisms .

Neuroprotective Effects

In vivo studies have shown that pyrazolo[5,1-b][1,3]oxazine derivatives can reduce infarct size and improve neurological functions following cerebral ischemia. These findings highlight the potential of such compounds in treating neurodegenerative diseases and stroke .

Study 1: PDE4B Inhibition

A patent application describes the synthesis of various PDE4B inhibitors based on the pyrazolo[5,1-b][1,3]oxazine scaffold. These compounds showed promising results in preclinical models for treating respiratory diseases due to their anti-inflammatory properties .

Study 2: Anticancer Activity

Research on pyrazole derivatives has revealed their potential as anticancer agents. A study evaluated several pyrazolo-based compounds against human cancer cell lines (HepG-2 and HCT-116) using the MTT assay. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics like Doxorubicin .

CompoundIC50 (µg/mL)Cell Line
Doxorubicin0.49HepG-2
Compound 613.6HepG-2
Compound 828.9HCT-116

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural and molecular features of the target compound with related pyrazolo-oxazine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Notes Reference
Target Compound: (6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(2-methylindolin-1-yl)methanone Not explicitly reported ~350–450 (estimated) 2-Methylindolin-1-yl Potential CNS or kinase activity (inferred) -
(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(4-(4-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone C22H27F3N6O2 464.5 Trifluoromethyl pyridinyl, piperazinyl Unknown bioactivity
1-(4-(4-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperazin-1-yl)phenyl)ethanone C19H22N4O3 354.4 Piperazinyl phenyl ethanone Unknown bioactivity
N-(Isochroman-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide C17H19N3O3 313.35 Isochroman-methyl carboxamide Unknown bioactivity
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine sulfonylureas (NLRP3 inhibitors) Not specified ~400–500 (estimated) Sulfonylurea, basic amines NLRP3 inhibition; improved solubility
Key Observations:

Substituent Diversity : The target compound’s 2-methylindolin-1-yl group distinguishes it from derivatives with piperazinyl, trifluoromethyl pyridinyl, or carboxamide substituents. Indole moieties are often linked to CNS activity, while piperazine groups enhance solubility and pharmacokinetics .

Molecular Weight : Derivatives with bulkier substituents (e.g., trifluoromethyl pyridinyl in ) exhibit higher molecular weights (~464 g/mol), whereas smaller groups like carboxamides reduce weight (~313 g/mol) .

Solubility and Toxicity : The NLRP3 inhibitor series in faced renal toxicity due to poor solubility, which was mitigated by introducing basic amines. This highlights the importance of polar substituents in optimizing drug-like properties.

Pharmacological and Functional Comparisons

  • NLRP3 Inhibitors : Pyrazolo-oxazine sulfonylureas demonstrated potent NLRP3 inhibition but required structural modifications (e.g., basic amines) to address solubility-driven toxicity . The target compound’s indole group may offer alternative binding interactions for similar targets.
  • Antioxidant and Anticancer Activity: Pyrazolo-oxazine derivatives fused with pyranopyrimidinones (e.g., ) showed antioxidant and anticancer effects, suggesting the core scaffold’s versatility. The 2-methylindolin-1-yl group in the target compound could enhance these activities via indole-mediated redox modulation .
  • Structural Analogues in Drug Development : Compounds like the piperazinyl-trifluoromethyl pyridinyl derivative exemplify efforts to balance lipophilicity and target engagement, a consideration relevant to the target compound’s design.

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